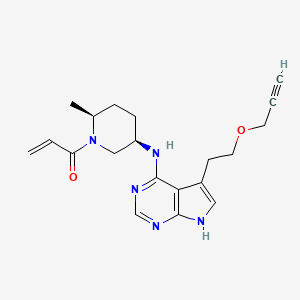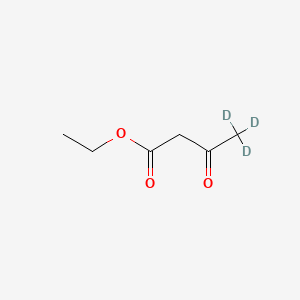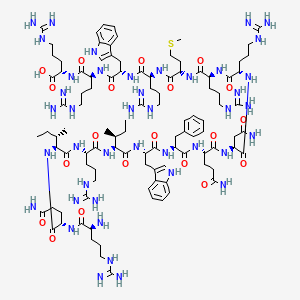![molecular formula C14H16N6O B12392345 4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)
4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-734117 is a human cytomegalovirus replication inhibitor that prevents post-translational modifications of CREB and histone H3 . It has a molecular formula of C14H16N6O and a molecular weight of 284.32 g/mol . This compound is known for its polypharmacology, inhibiting several proteins from the AGC and CMCG kinase groups .
Preparation Methods
The synthetic routes and reaction conditions for SB-734117 are not extensively detailed in the available literature. it is known that the compound is synthesized and stored as a solid powder at -20°C for up to three years . It is soluble in DMSO at a concentration of 50 mg/mL .
Chemical Reactions Analysis
SB-734117 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It prevents the post-translational modifications of CREB and histone H3, which are crucial for human cytomegalovirus replication . The compound’s reactions are typically studied under conditions that mimic biological environments, using reagents that facilitate these inhibitory processes .
Scientific Research Applications
SB-734117 has a wide range of scientific research applications:
Mechanism of Action
SB-734117 exerts its effects by targeting the regulatory pathways of human cytomegalovirus. It blocks specific post-translational modifications involving CREB and histone H3 . CREB is a cellular transcription factor that regulates gene expression in response to various stimuli, while histone H3 is a core component of the nucleosome, crucial for DNA accessibility and gene expression . By inhibiting these modifications, SB-734117 disrupts the essential host-virus interactions required for the virus’s life cycle .
Comparison with Similar Compounds
SB-734117 is unique due to its ability to inhibit multiple proteins from the AGC and CMCG kinase groups . Similar compounds include:
GW575808A: A 2,4-diamino pyrimidine that affects pp28 production.
GW874091X: An imidazotriazine with similar inhibitory effects.
GW627512B: A 2-amino oxazole that also impacts viral protein production.
SB-220025-R: An oxindole that inhibits viral replication.
GW795493X: Another compound from the same chemotype as SB-734117.
These compounds share the ability to inhibit viral replication but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C14H16N6O |
|---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
4-(1-cyclohexylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H16N6O/c15-13-12(18-21-19-13)14-17-10-8-16-7-6-11(10)20(14)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,19) |
InChI Key |
JRYCXZUZWFHQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=NC=C3)N=C2C4=NON=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

